

Initial safety and toxicity profile of XEN103

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Compound of Interest

Compound Name: XEN103

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An In-depth Technical Guide on the Initial Safety and Toxicity Profile of XEN1101

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a summary of publicly available data on XEN1101 and should not be considered medical advice. The user's query for "**XEN103**" yielded no results; this document addresses XEN1101, a compound with substantial public data, which is presumed to be the intended subject.

Executive Summary

XEN1101 is a novel, potent, and selective small molecule opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.^[1] It is under development for the treatment of epilepsy and other neurological disorders, including major depressive disorder. Preclinical and clinical data to date indicate a generally well-tolerated safety profile, with adverse events consistent with other anti-seizure medications (ASMs).^{[2][3]} This guide provides a detailed overview of the initial safety and toxicity data from preclinical and clinical studies.

Preclinical Safety and Toxicology

XEN1101 has undergone a range of in vitro and in vivo preclinical safety assessments. These studies demonstrate a favorable profile, particularly in comparison to first-generation Kv7 channel openers like ezogabine.

In Vitro Toxicology

- **CYP450 Interaction:** In vitro studies using human liver microsomes indicated a low potential for drug-drug interactions. XEN1101 did not significantly inhibit or induce major cytochrome P450 enzymes. CYP3A4 appears to play a role in its metabolism.[\[1\]](#)[\[3\]](#)
- **Genotoxicity:** No signal of genotoxicity was observed in preclinical studies.[\[3\]](#)
- **Pigmentation Potential:** Unlike the first-generation Kv7 opener ezogabine, which could form pigmented dimers leading to skin and retinal discoloration, XEN1101's tertiary aniline structure prevents this dimerization. No pigmentary deposits have been observed in long-term animal studies.[\[1\]](#)[\[3\]](#)

In Vivo Toxicology

Long-term animal studies have been conducted in rats and monkeys.

- **General Toxicology:** In 6-month studies with rats and 9-month studies with monkeys, daily administration of XEN1101 at maintenance doses up to 4 mg/kg/day did not result in major adverse events.[\[2\]](#) Dose-limiting effects observed at higher doses were sedation and ataxia, which are consistent with CNS-acting drugs.[\[2\]](#)
- **Reproductive Toxicology:** Teratogenicity studies in rats and rabbits showed no evidence of embryo-fetal developmental abnormalities at doses of 6 mg/kg/day and 10 mg/kg/day, respectively.[\[2\]](#)
- **Seizure Models:** XEN1101 has demonstrated robust efficacy in various rodent models of electrically and chemically induced seizures.[\[4\]](#) It showed ~15-fold greater potency based on brain exposure compared to ezogabine in a maximal electroshock (MES) mouse model.

Experimental Protocols: Preclinical Studies

- **In Vitro K⁺ Flux Assays:** Human Embryonic Kidney (HEK) cells stably expressing specific Kv7 channel subtypes were used. The potency of XEN1101 was determined by measuring the efflux of potassium ions, with EC₅₀ values calculated to quantify the concentration required for 50% of the maximal effect.
- **Electrophysiology:** Whole-cell patch-clamp electrophysiology on HEK cells expressing Kv7 channels was used to characterize the biophysical mechanisms of action, including effects

on channel activation and deactivation kinetics. The Sophion Qube-384, a high-throughput automated patch-clamp system, was utilized for these recordings.

- **Maximal Electroshock (MES) Seizure Model:** This in vivo model was used to assess the anti-seizure activity of XEN1101 in mice. The efficacy was determined by the ability of the drug to prevent tonic hindlimb extension induced by an electrical stimulus. Plasma and brain concentrations of the drug were measured to establish a dose-response relationship.
- **Long-Term Toxicity Studies:** These studies involved daily administration of XEN1101 to rats (for 6 months) and monkeys (for 9 months) at various dose levels. The protocol included regular clinical observations, body weight measurements, food consumption, and at the end of the study, detailed pathological, histological, and clinical chemistry examinations.

Clinical Safety and Tolerability

The clinical development program for XEN1101 has included Phase 1 studies in healthy volunteers and a large Phase 2b study (X-TOLE) in adults with focal-onset seizures.

Phase 1 Studies

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers established the initial safety, tolerability, and pharmacokinetic profile of XEN1101.

- **Safety Profile:** Dosing up to 25 mg once daily was generally well-tolerated.^{[1][2]}
- **Adverse Events:** The most common adverse events were dose-dependent and included dizziness, sedation (somnolence, drowsiness), mild cognitive effects (memory and speech impairment), and blurred vision. These are typical for CNS-active drugs. No serious adverse events (SAEs) were reported.
- **Pharmacodynamics:** A companion study using transcranial magnetic stimulation (TMS) demonstrated that a single 20 mg dose of XEN1101 reduced cortical excitability, confirming its CNS activity and target engagement.

Phase 2b Study (X-TOLE)

The X-TOLE study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of three doses of XEN1101 (10 mg, 20 mg, and 25 mg) as an adjunctive

therapy in adults with focal-onset seizures.

- **Overall Safety:** XEN1101 was generally well-tolerated, with a safety profile consistent with other commonly prescribed ASMs.^{[2][3]} The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.
- **Long-Term Safety:** An ongoing open-label extension (OLE) of the X-TOLE study has shown that the long-term safety profile is similar to that observed in the double-blind phase, with no new safety signals emerging after more than a year of treatment.

Data Presentation: Adverse Events

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the X-TOLE Study (≥5% in any XEN1101 group)

Adverse Event	Placebo (N=114) n (%)	XEN1101 10 mg (N=46) n (%)	XEN1101 20 mg (N=51) n (%)	XEN1101 25 mg (N=114) n (%)	All XEN1101 (N=211) n (%)
Dizziness	10 (8.8%)	10 (21.7%)	13 (25.5%)	29 (25.4%)	52 (24.6%)
Somnolence	10 (8.8%)	5 (10.9%)	6 (11.8%)	22 (19.3%)	33 (15.6%)
Fatigue	4 (3.5%)	4 (8.7%)	4 (7.8%)	15 (13.2%)	23 (10.9%)
Headache	10 (8.8%)	5 (10.9%)	6 (11.8%)	6 (5.3%)	17 (8.1%)
Nausea	3 (2.6%)	3 (6.5%)	4 (7.8%)	7 (6.1%)	14 (6.6%)
Balance Disorder	1 (0.9%)	2 (4.3%)	2 (3.9%)	9 (7.9%)	13 (6.2%)

Data adapted from the X-TOLE Phase 2b study results.^[2]

Table 2: Serious Adverse Events (SAEs) and Discontinuations in the X-TOLE Study

Outcome	Placebo (N=114)	All XEN1101 (N=211)
Subjects with any SAE, n (%)	4 (3.5%)	7 (3.3%)
TEAEs leading to discontinuation, n (%)	2 (1.8%)	20 (9.5%)
Most common TEAEs leading to discontinuation (All XEN1101)	Dizziness (4.7%), Balance Disorder (2.4%), Dysarthria (1.9%), Gait Disturbance (1.9%)	-

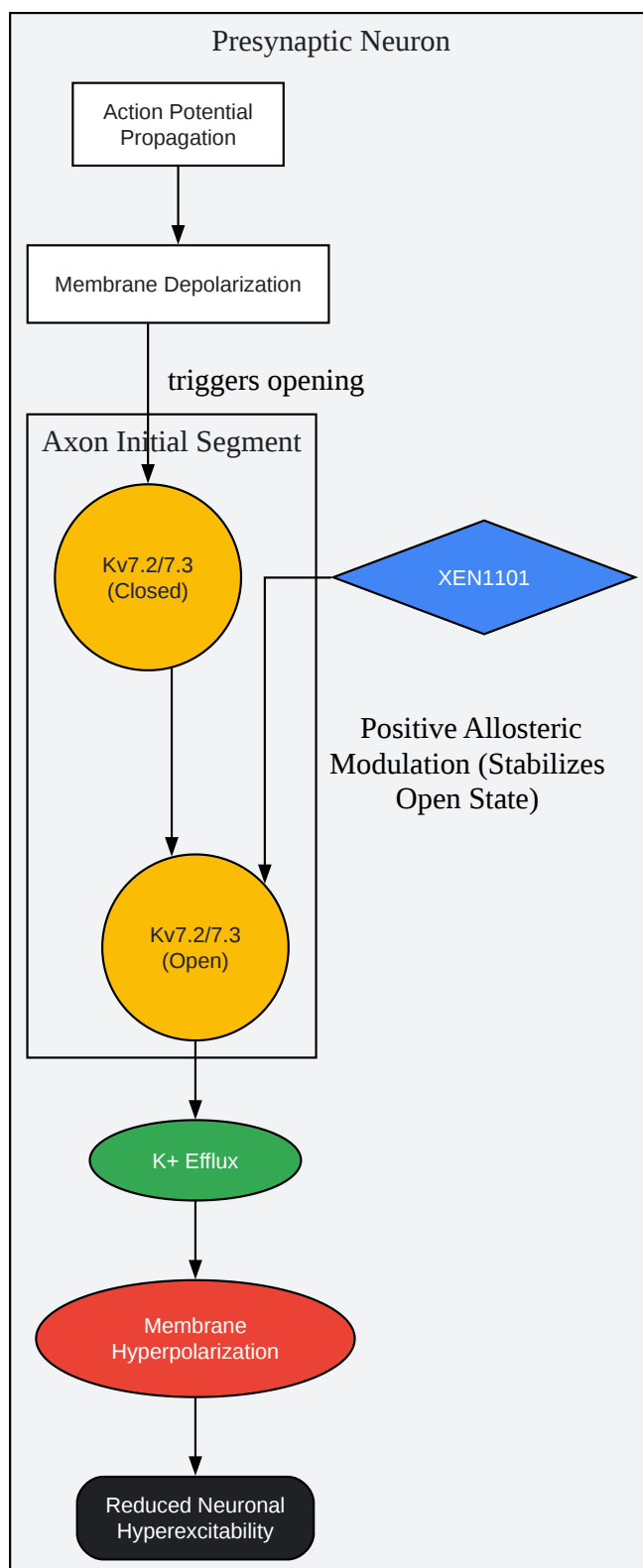
Data adapted from the X-TOLE Phase 2b study results.[\[2\]](#)

Experimental Protocol: X-TOLE Phase 2b Study

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participants: Adults (18-75 years) with focal-onset seizures who were receiving stable treatment with 1-3 other ASMs but still experiencing four or more seizures per month.
- Intervention: Patients were randomized (2:1:1:2 ratio) to receive placebo, XEN1101 10 mg, XEN1101 20 mg, or XEN1101 25 mg, administered orally once daily with food for an 8-week double-blind treatment period. No dose titration was used.
- Safety Assessments: Included monitoring and recording of all TEAEs and SAEs. Comprehensive laboratory tests, vital signs, and electrocardiograms (ECGs) were conducted at baseline and throughout the study.
- Follow-up: A 6-week safety follow-up period after the last dose for patients not entering the open-label extension.

Visualizations

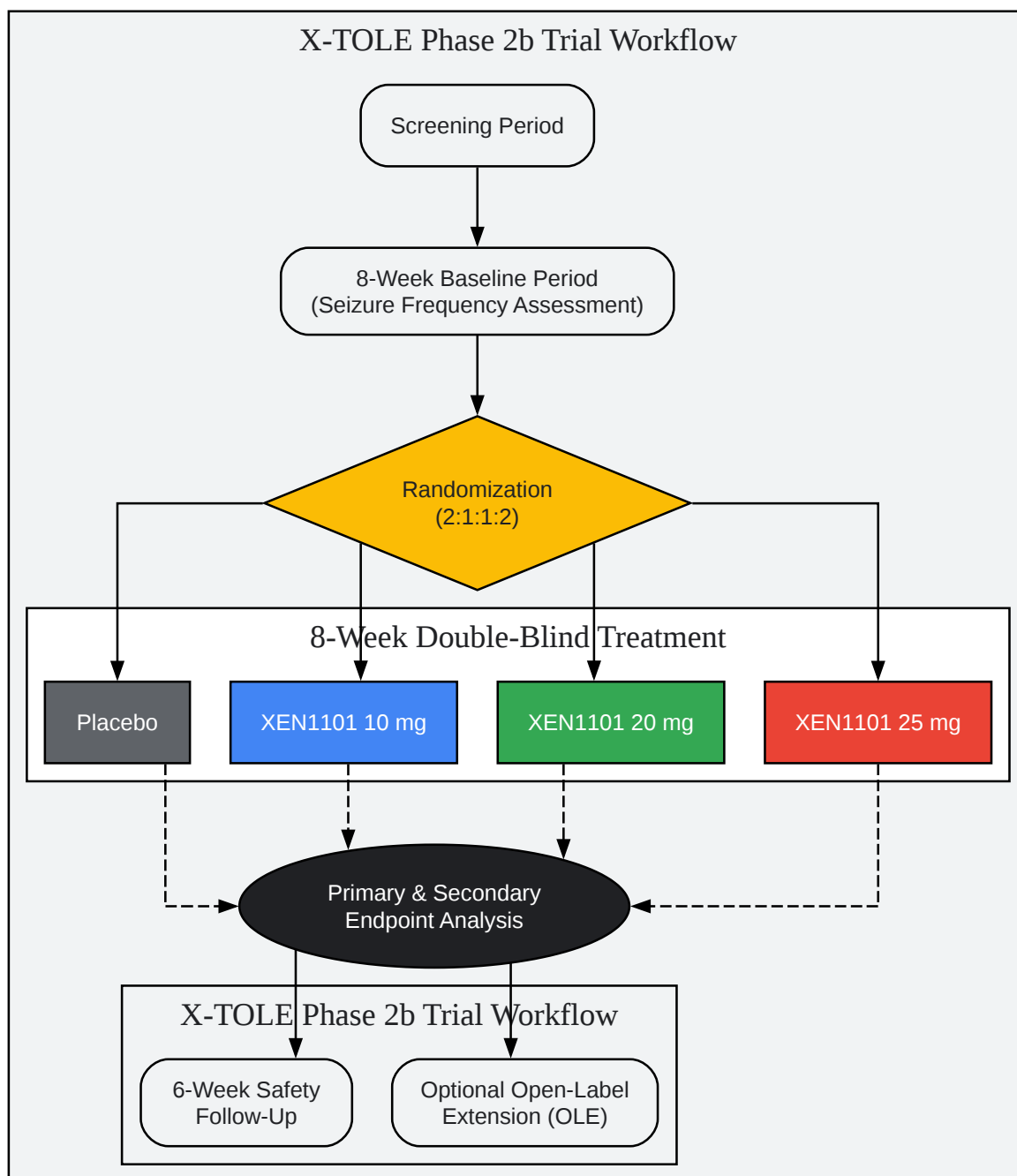
Signaling Pathway: Mechanism of Action



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Caption: Mechanism of action of XEN1101 on neuronal excitability.

Experimental Workflow: X-TOLE Phase 2b Clinical Trial



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Caption: High-level workflow of the X-TOLE Phase 2b clinical trial.

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